molecular formula C7H11N3O2S B2927602 3-Amino-4-(methylamino)benzene-1-sulfonamide CAS No. 66315-22-8

3-Amino-4-(methylamino)benzene-1-sulfonamide

Cat. No.: B2927602
CAS No.: 66315-22-8
M. Wt: 201.24
InChI Key: DGOCJXDIMHTVSC-UHFFFAOYSA-N
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Description

3-Amino-4-(methylamino)benzene-1-sulfonamide is an organic compound with the molecular formula C7H11N3O2S and a molecular weight of 201.25 g/mol . It is a derivative of sulfonamide, characterized by the presence of both amino and methylamino groups attached to a benzene ring, along with a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(methylamino)benzene-1-sulfonamide typically involves the nitration of aniline derivatives followed by reduction and sulfonation. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(methylamino)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, iron and hydrochloric acid.

    Substitution: Sodium hydroxide, potassium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

3-Amino-4-(methylamino)benzene-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(methylamino)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(methylamino)benzene-1-sulfonamide is unique due to its dual amino and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .

Properties

IUPAC Name

3-amino-4-(methylamino)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-10-7-3-2-5(4-6(7)8)13(9,11)12/h2-4,10H,8H2,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOCJXDIMHTVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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